Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate is a complex organic compound that features a unique combination of furan, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are introduced through specific reagents and catalysts. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically require stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the thiophene ring can yield thiophane derivatives.
Scientific Research Applications
Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For instance, thiophene derivatives are known to exhibit kinase inhibition, which can be crucial in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(thiophen-3-yl)benzoate: This compound shares the thiophene and benzoate moieties but lacks the furan ring.
Methyl 4-(furan-3-yl)benzoate: This compound includes the furan and benzoate moieties but lacks the thiophene ring.
Uniqueness
Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H15NO4S/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-9-16-8-15(11-24-16)14-6-7-23-10-14/h2-8,10-11H,9H2,1H3,(H,19,20) |
InChI Key |
YNVUGJHUPJVEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
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